molecular formula C41H61ClN12O7 B8088882 N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]benzamide;hydrochloride

N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]benzamide;hydrochloride

Cat. No.: B8088882
M. Wt: 869.5 g/mol
InChI Key: DINNPVBPBDJKQJ-WYDLTDSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoyl-norleucine-lysine-arginine-arginine-7-amino-4-methylcoumarin hydrochloride (N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]benzamide;hydrochloride) is a synthetic peptide substrate used primarily in biochemical assays to measure protease activity. This compound is particularly useful in the study of viral proteases, such as those from dengue and yellow fever viruses .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]benzamide;hydrochloride is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the following steps:

    Attachment of the first amino acid: to a solid resin.

    Sequential addition of protected amino acids: using coupling reagents like HBTU or DIC.

    Deprotection: of the amino acid side chains and cleavage from the resin using TFA (trifluoroacetic acid).

    Purification: of the crude peptide by HPLC (high-performance liquid chromatography).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is typically lyophilized to obtain a stable powder form .

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]benzamide;hydrochloride primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases 7-amino-4-methylcoumarin (AMC), which can be quantified by its fluorescence.

Common Reagents and Conditions

    Buffer Solutions: Tris-HCl buffer (50 mM, pH 7.8) is commonly used.

    Proteases: Dengue virus NS2B-NS3 protease and yellow fever virus NS3 protease are typical enzymes used in these assays.

Major Products

The major product of the hydrolysis reaction is 7-amino-4-methylcoumarin (AMC), which exhibits fluorescence at specific wavelengths (λex/λem=380 nm/460 nm) .

Scientific Research Applications

N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]benzamide;hydrochloride is widely used in scientific research for the following applications:

Mechanism of Action

The compound acts as a substrate for specific proteases. Upon enzymatic cleavage by proteases like dengue virus NS2B-NS3 or yellow fever virus NS3, the peptide bond is hydrolyzed, releasing the fluorescent molecule AMC. This fluorescence can be measured to quantify protease activity .

Comparison with Similar Compounds

Similar Compounds

    Boc-Gly-Arg-Arg-AMC: Another peptide substrate used for similar protease assays but with different kinetic properties.

    Ac-Ala-Ala-Phe-AMC: Used for studying different classes of proteases.

Uniqueness

N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]benzamide;hydrochloride is unique due to its high specificity and efficiency as a substrate for dengue and yellow fever virus proteases. Its kinetic parameters (kcat/Km) are significantly higher compared to other substrates, making it a preferred choice for detailed enzymatic studies .

Properties

IUPAC Name

N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H60N12O7.ClH/c1-3-4-14-29(50-35(55)26-12-6-5-7-13-26)37(57)51-30(15-8-9-20-42)38(58)53-32(17-11-22-48-41(45)46)39(59)52-31(16-10-21-47-40(43)44)36(56)49-27-18-19-28-25(2)23-34(54)60-33(28)24-27;/h5-7,12-13,18-19,23-24,29-32H,3-4,8-11,14-17,20-22,42H2,1-2H3,(H,49,56)(H,50,55)(H,51,57)(H,52,59)(H,53,58)(H4,43,44,47)(H4,45,46,48);1H/t29-,30-,31-,32-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINNPVBPBDJKQJ-WYDLTDSDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H61ClN12O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

869.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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